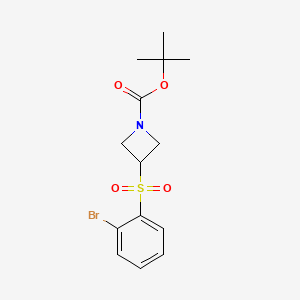

tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-bromophenyl)sulfonylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWSTXZVMHSKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695279 | |

| Record name | tert-Butyl 3-(2-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-53-5 | |

| Record name | 1,1-Dimethylethyl 3-[(2-bromophenyl)sulfonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887593-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromobenzenesulfonyl chloride . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, or acetonitrile, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a versatile scaffold in the design of novel pharmaceuticals. Its sulfonyl group enhances bioactivity by increasing the compound's ability to interact with biological targets. Research has indicated that derivatives of this compound can exhibit significant activity against various diseases, including cancer and bacterial infections. For instance, modifications to the azetidine ring have been explored to optimize binding affinity to specific receptors or enzymes involved in disease pathways .

Antimicrobial Properties:

Studies have shown that tert-butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate derivatives possess antimicrobial properties. These compounds have been tested against different bacterial strains, demonstrating potential as new antibiotics. The presence of the bromophenyl group is thought to contribute to its effectiveness by enhancing membrane permeability and disrupting bacterial cell functions .

Synthetic Chemistry

Reagent in Organic Synthesis:

This compound is utilized as a reagent in organic synthesis, particularly in the formation of azetidine derivatives. Its ability to participate in nucleophilic substitutions makes it valuable for constructing complex molecular architectures. Researchers have employed it in multi-step synthesis processes to create compounds with desired pharmacological properties .

Building Block for Chemical Libraries:

As a building block, this compound is integral in generating chemical libraries for high-throughput screening. The diversity of substituents that can be introduced onto the azetidine core allows for the exploration of numerous analogs, facilitating the discovery of lead compounds for drug development .

Materials Science

Polymer Chemistry:

In materials science, this compound has been investigated for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer chains, imparting specific properties such as increased thermal stability or enhanced mechanical strength. Research indicates that polymers derived from this compound exhibit favorable characteristics for applications in coatings and adhesives .

Nanotechnology:

The unique properties of this compound make it a candidate for nanotechnology applications. Its ability to form stable nanoparticles has been explored for drug delivery systems, where it can encapsulate therapeutic agents and improve their bioavailability and targeting efficiency .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions . The presence of the bromophenyl and sulfonyl groups enhances its reactivity and allows it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate (CAS 887593-59-1)

- Key Differences : The bromine substituent is at the para position of the phenyl ring instead of ortho.

- Molecular Weight : 376.27 g/mol (vs. estimated ~376 g/mol for the target compound).

- Electronic effects differ due to the bromine’s position, altering the sulfonyl group’s electron-withdrawing impact .

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate (CAS 1002355-68-1)

- Key Differences : The sulfonyl (-SO₂-) group is replaced with a sulfanyl (-S-) group.

- Molecular Weight : 344.27 g/mol.

- Implications :

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Key Differences : A bromoethyl chain replaces the bromophenyl sulfonyl group.

- Molecular Weight : 264.16 g/mol.

- Lower molecular weight and flexibility may enhance membrane permeability but reduce target specificity .

Functional Group Variations

tert-Butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate (CAS 1648864-55-4)

- Key Differences : The bromophenyl group is replaced with a hydroxyethyl chain.

- Molecular Formula: C₁₀H₁₉NO₅S.

- Implications: The hydroxyethyl group increases hydrophilicity (lower LogP) and introduces hydrogen-bond donor capacity, enhancing solubility in aqueous environments. Lacking bromine limits utility in halogen-bonding interactions .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)

- Key Differences: Amino and hydroxymethyl groups replace the sulfonyl and bromophenyl substituents.

- Molecular Weight : 202.25 g/mol.

- Useful as a precursor for post-synthetic modifications but lacks the steric and electronic features of the target compound .

Biological Activity

tert-Butyl 3-((2-bromophenyl)sulfonyl)azetidine-1-carboxylate is a compound that has garnered interest due to its structural features and potential biological activities. Azetidine derivatives are recognized for their presence in various natural products and pharmaceuticals, often exhibiting significant biological activities such as antimalarial, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO4S, with a molecular weight of 376.27 g/mol. The compound features an azetidine ring, a sulfonyl group, and a tert-butyl ester functional group, which contribute to its reactivity and interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of azetidine derivatives. For instance, a study demonstrated that azetidine-containing small molecules could inhibit the asexual blood stages of malaria parasites with an EC50 value of 12.3 µM. Importantly, these compounds exhibited minimal toxicity towards human cell lines (HEK293T) at concentrations below 20 µM, indicating a favorable therapeutic window .

| Compound | EC50 (µM) | Toxicity (HEK293T) |

|---|---|---|

| This compound | TBD | Low (<20 µM) |

The mechanism of action for this compound is hypothesized to involve interactions with specific proteins or enzymes within the malaria parasite. The sulfonyl group is believed to facilitate strong binding interactions, potentially inhibiting critical enzymatic functions necessary for parasite survival .

Study on Structural Diversification

A study focusing on the structural diversification of azetidines reported that modifications at the nitrogen atom of azetidines could enhance biological activity against malaria. The research indicated that specific substitutions could lead to improved potency and selectivity .

Synthesis and Evaluation

In another investigation, researchers synthesized various azetidine derivatives, including this compound. These derivatives were evaluated for their biological activities, revealing promising results in terms of both efficacy and safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.